molecular formula C9H11F2NO B7961180 3-(2,2-Difluoropropoxy)aniline

3-(2,2-Difluoropropoxy)aniline

Cat. No.: B7961180
M. Wt: 187.19 g/mol
InChI Key: XHCXGIMXVAJQOL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoropropoxy)aniline is an organic compound with the molecular formula C₉H₁₁F₂NO. It is a derivative of aniline, where the hydrogen atom on the benzene ring is substituted with a 2,2-difluoropropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoropropoxy)aniline typically involves the reaction of 3-nitroaniline with 2,2-difluoropropanol in the presence of a suitable catalyst. The nitro group is then reduced to an amino group to yield the final product. The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is common to achieve the reduction of the nitro group to an amino group efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoropropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2,2-Difluoropropoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroaniline
  • 3-Fluoroaniline
  • 4-Fluoroaniline
  • 2,3-Difluoroaniline
  • 2,4-Difluoroaniline
  • 2,5-Difluoroaniline
  • 2,6-Difluoroaniline

Uniqueness

3-(2,2-Difluoropropoxy)aniline is unique due to the presence of the 2,2-difluoropropoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets compared to other fluoroaniline derivatives .

Properties

IUPAC Name

3-(2,2-difluoropropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCXGIMXVAJQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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